molecular formula C7H4ClF3O B217399 26-Deoxylaidlomycin CAS No. 102674-88-4

26-Deoxylaidlomycin

Cat. No. B217399
CAS RN: 102674-88-4
M. Wt: 682.9 g/mol
InChI Key: LPRAEKVSUWNMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

26-Deoxylaidlomycin is an antibiotic that was isolated from Streptomyces sp. Ar386 . It is active against Gram-positive bacteria and may have potential applications against poultry coccidiosis .


Synthesis Analysis

The synthesis of this compound involves the use of high-performance liquid chromatography on an octadecyl silica column. This method has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .


Molecular Structure Analysis

The molecular structure of this compound was determined by high-field 13C and 1H NMR, and MS spectral studies .


Chemical Reactions Analysis

High-performance liquid chromatography on an octadecyl silica column has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .

Scientific Research Applications

  • Antibacterial Properties : 26-Deoxylaidlomycin has been found to exhibit significant antibacterial activity. It was isolated from Streptoverticillium olivoreticuli and showed approximately four times higher antibacterial activity against Bacillus subtilis ATCC 6633 compared to its cometabolite laidlomycin (Gräfe et al., 1989).

  • Cation Transport Facilitation : The compound also plays a role in facilitating passive fluxes of cations through a layer of organic solvent. It displayed a significantly higher transport rate for sodium compared to calcium, differing from laidlomycin in its conveyance efficiency of divalent cations (Gräfe et al., 1989).

  • Role in Biosynthesis of Laidlomycin : this compound's role as a precursor in the biosynthesis of laidlomycin was investigated. The study showed that while there was negligible incorporation of labelled this compound into laidlomycin, there was measurable conversion in the presence of sonicated mycelium, suggesting an oxidoreductase-mediated final oxidation step (Gräfe & Stengel, 1991).

  • Analytical Determination : A study employed high-performance liquid chromatography to determine the concentrations and ratios of laidlomycin and this compound in samples prepared from fermentation broths. This method was critical for analyzing the production and purification processes of these compounds (Beran et al., 1991).

properties

IUPAC Name

4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62O11/c1-11-28(39)44-30(24(7)33(40)41)23(6)31-22(5)25(38)18-37(47-31)15-14-34(8,48-37)27-12-13-35(9,45-27)32-20(3)17-26(43-32)29-19(2)16-21(4)36(10,42)46-29/h19-27,29-32,38,42H,11-18H2,1-10H3,(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRAEKVSUWNMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C)O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907980
Record name 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102674-88-4
Record name 26-Deoxylaidlomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Deoxylaidlomycin
Reactant of Route 2
26-Deoxylaidlomycin
Reactant of Route 3
26-Deoxylaidlomycin
Reactant of Route 4
26-Deoxylaidlomycin
Reactant of Route 5
26-Deoxylaidlomycin
Reactant of Route 6
26-Deoxylaidlomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.